5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95%
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Overview
Description
5-(4-Fluoro-3-methylphenyl)pyridin-2-amine (5-FMPPA) is a synthetic organic compound that has been used in scientific research applications since its discovery in the early 2000s. It is a colorless solid with a melting point of 114-115°C and a boiling point of 198-199°C. 5-FMPPA has a variety of biochemical and physiological effects, and is used in the synthesis of a number of compounds.
Scientific Research Applications
5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% has been widely used in scientific research applications due to its ability to interact with a variety of biological targets. It has been used to study the effects of dopamine and serotonin receptors, as well as the effects of other neurotransmitters. It has also been used to study the effects of various drugs, including antidepressants, antipsychotics, and anxiolytics. Additionally, 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% has been used in the synthesis of a number of compounds, such as 5-fluoro-3-methylphenylpiperidine, which has been used in the treatment of Alzheimer’s disease.
Mechanism of Action
The exact mechanism of action of 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% is still unknown. However, it is believed to interact with a variety of biological targets, including dopamine and serotonin receptors. Additionally, it has been shown to interact with other neurotransmitters, such as norepinephrine, acetylcholine, and GABA. It is also believed to interact with various enzymes, such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase the levels of dopamine and serotonin in the brain, as well as increase the levels of norepinephrine, acetylcholine, and GABA. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and to reduce anxiety and depression-like behaviors.
Advantages and Limitations for Lab Experiments
5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% is its ease of synthesis and availability. Additionally, it is relatively inexpensive and has a wide range of biological targets, making it a useful tool for studying the effects of various drugs. However, it is important to note that 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% has a number of limitations, including its short half-life, low solubility in water, and potential for toxicity.
Future Directions
There are a number of potential future directions for the use of 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% in scientific research. One potential direction is the use of 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, it could be used in the study of the effects of various drugs, such as antidepressants, antipsychotics, and anxiolytics. Additionally, it could be used in the development of new compounds with improved pharmacological properties. Finally, it could be used in the study of the effects of various neurotransmitters, such as dopamine and serotonin, on behavior.
Synthesis Methods
5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95% can be synthesized in a two-step process using a Grignard reaction. In the first step, 4-fluoro-3-methylphenylmagnesium bromide is prepared by reacting 4-fluoro-3-methylphenyl bromide with magnesium in anhydrous THF. In the second step, the Grignard reagent is reacted with pyridine-2-amine to form 5-(4-Fluoro-3-methylphenyl)pyridin-2-amine, 95%. The overall yield of the reaction is typically greater than 90%.
properties
IUPAC Name |
5-(4-fluoro-3-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-6-9(2-4-11(8)13)10-3-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWYDSVYSNMBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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